Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate
Overview
Description
Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate is a planar biphenyldicarboxylic acid ester . It is a chemical compound with the molecular formula C20H22O4 .
Molecular Structure Analysis
The molecular structure of Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate consists of two near-planar aromatic ester groups . The dihedral angle between the aromatic rings is 58.0 (1)° . The two nitro groups are tilted slightly from the plane of the aromatic rings, making dihedral angles of 14.1 (1) and 8.2 (2)° .
Physical And Chemical Properties Analysis
Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate has a molecular weight of 326.4 g/mol . It has a topological polar surface area of 52.6 Ų . The compound has a rotatable bond count of 7 . It has a complexity of 393 .
Scientific Research Applications
1. Crystal Structure Analysis
Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and related compounds have been analyzed for their crystal structures, revealing hydrogen-bonding networks. This research provides insights into molecular interactions and structural properties of these compounds (Metcalf & Holt, 2000).
2. Synthesis of Natural Compounds
Efforts have been made in synthesizing natural compounds such as aziridine-2,3-dicarboxylic acid using diethyl dicarboxylate derivatives. These studies contribute to the understanding of synthetic pathways and chemical properties of naturally occurring substances (Legters, Thijs, & Zwanenburg, 1991).
3. Enhanced Synthesis Techniques
Research has been conducted on improving the synthesis of diethyl dicarboxylate derivatives using ultrasound irradiation, demonstrating significant advancements in reaction conditions and yields (Ni et al., 2010).
4. Solid-State Structures and Chirality
Studies on the synthesis of chiral compounds such as diethyl 3,3'-di-tert-butyl-4,4'-dimethyl-2,2'-bipyrrole-5,5'-dicarboxylate have provided insights into the solid-state structures and chirality of organic compounds. These investigations enhance the understanding of stereochemistry in organic molecules (Skowronek & Lightner, 2003).
5. Coordination Polymers
Research on mixed-ligand coordination polymers involving diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate has led to the creation of novel compounds with unique topologies and potential applications in material science (Xie, Wang, & Zeng, 2014).
Safety And Hazards
Safety precautions for handling Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate include wearing personal protective equipment/face protection and ensuring adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 .
properties
IUPAC Name |
ethyl 4-(4-ethoxycarbonyl-2-methylphenyl)-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-23-19(21)15-7-9-17(13(3)11-15)18-10-8-16(12-14(18)4)20(22)24-6-2/h7-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAJKEFVVKYKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735391 | |
Record name | Diethyl 2,2'-dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate | |
CAS RN |
855254-76-1 | |
Record name | Diethyl 2,2'-dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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